Cas no 2228756-31-6 (2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid)

2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid
- 2228756-31-6
- EN300-1735886
-
- インチ: 1S/C9H8O5/c1-4(9(13)14)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H2,(H,13,14)
- InChIKey: GFQIARILNQFLBI-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=C(C=1C(=C)C(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 196.03717335g/mol
- どういたいしつりょう: 196.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 98Ų
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735886-0.1g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1735886-5.0g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1735886-5g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1735886-1.0g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1735886-0.25g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1735886-0.5g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1735886-10g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1735886-0.05g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1735886-10.0g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 10g |
$4729.0 | 2023-06-04 | ||
Enamine | EN300-1735886-1g |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
2228756-31-6 | 1g |
$1100.0 | 2023-09-20 |
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acidに関する追加情報
Introduction to 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid (CAS No. 2228756-31-6)
2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid, identified by the CAS number 2228756-31-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its phenolic and carboxylic acid functional groups, has garnered attention due to its structural complexity and potential biological activities. The presence of three hydroxyl groups on the aromatic ring enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
The chemical structure of 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid consists of a prop-2-enoic acid moiety attached to a 2,4,6-trihydroxybenzene ring. This arrangement confers unique electronic and steric properties, which can be exploited to modulate biological pathways. The compound's ability to participate in hydrogen bonding and metal chelation further expands its utility in medicinal chemistry.
In recent years, there has been growing interest in natural product-inspired molecules due to their high binding affinity and selectivity towards biological targets. 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid shares structural similarities with polyphenolic compounds found in plants, which are known for their therapeutic properties. Studies have demonstrated that derivatives of this compound exhibit promising activities in various pharmacological assays.
One of the most compelling aspects of 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid is its potential as an antioxidant. The three hydroxyl groups on the aromatic ring contribute to its ability to scavenge free radicals and inhibit oxidative stress-induced damage. This property is particularly relevant in the context of chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Recent research has shown that compounds with similar structures can modulate redox signaling pathways, thereby protecting cells from oxidative damage.
Furthermore, 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has been investigated for its anti-inflammatory properties. Inflammatory processes are central to many diseases, including autoimmune disorders and metabolic syndromes. Preclinical studies have indicated that this compound can inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). The mechanism likely involves the modulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory cascade.
The compound's potential as an anticancer agent is another area of active investigation. Cancer cells often exhibit altered redox status and increased proliferation rates compared to normal cells. 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has been shown to induce apoptosis in several cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, its ability to inhibit tyrosine kinases and other signaling molecules involved in cancer progression makes it an attractive candidate for further development.
In vitro studies have also explored the antimicrobial activity of 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid. The presence of multiple hydroxyl groups enhances its interactions with microbial cell walls and membranes, leading to membrane disruption and cell death. This property is particularly relevant in the context of rising antibiotic resistance rates. Natural product-derived compounds like this one offer a promising alternative or adjuvant therapy for resistant infections.
The synthesis of 2-(2,4,6-trihydroxyphenyl)prop-2-enoic acid presents both challenges and opportunities for organic chemists. Traditional synthetic routes often involve multi-step sequences with moderate yields and require specialized equipment. However, advances in catalytic methods and green chemistry principles have made it possible to synthesize this compound more efficiently. For instance, biocatalytic approaches using engineered enzymes have been reported to improve yields while reducing environmental impact.
The pharmacokinetic properties of CAS No. 2228756-31-6 are also critical considerations for its potential therapeutic applications. Studies have shown that modifications to the aromatic ring can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Future research may focus on optimizing these properties through structural analogs or prodrugs to enhance bioavailability and target specificity.
The role of computational chemistry in studying CAS No. 2228756-31-6 cannot be overstated. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at the atomic level. These insights can guide the design of more potent derivatives by identifying key pharmacophoric elements responsible for binding affinity and selectivity.
In conclusion,CAS No 2228756 31 6, corresponding to (CAS No 2228756 31 6) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse biological activities ranging from antioxidant and anti-inflammatory effects to anticancer and antimicrobial properties. As research continues,(CAS No 2228756 31 6) may emerge as a lead compound or inspiration for novel therapeutics targeting various diseases.
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